cis-(-)-Paroxetine Hydrochloride
Description
Contextualization of Paroxetine (B1678475) Stereoisomers in Pharmaceutical Chemistry
Paroxetine possesses a complex molecular architecture characterized by two chiral centers at the C3 and C4 positions of its piperidine (B6355638) ring. google.com This stereochemistry gives rise to four distinct stereoisomers: two cis isomers and two trans isomers, each existing as a pair of enantiomers ((+)/(-) or R/S). nih.govresearchgate.netmdpi.com The spatial orientation of the substituents on the piperidine ring—the (3,4-methylenedioxyphenoxy)methyl group and the 4-fluorophenyl group—defines whether the isomer is cis (on the same side) or trans (on opposite sides). researchgate.netmdpi.com
In pharmaceutical chemistry, the stereochemical configuration of a drug molecule is paramount, as it dictates the interaction with biological targets, such as enzymes and receptors, which are themselves chiral. The therapeutic activity of paroxetine is almost exclusively attributed to the (-)-trans-(3S, 4R) stereoisomer. google.comnih.govsemanticscholar.org This isomer exhibits the highest affinity for the serotonin (B10506) transporter (SERT), the primary target for its mechanism of action. mdpi.comelifesciences.org
Conversely, the other stereoisomers, including the cis isomers, are significantly less potent in their ability to inhibit serotonin reuptake. mdpi.com The synthesis and separation of these individual isomers are significant areas of research. Methodologies such as stereoselective synthesis aim to produce the desired (-)-trans isomer with high purity, while analytical techniques like chiral High-Performance Liquid Chromatography (HPLC) and chiral capillary electrophoresis (CCE) are developed to detect and quantify the presence of other stereoisomers, which are often considered impurities in the final drug product. nih.govnih.govgoogle.com
| Property | Description |
| Chiral Centers | C3 and C4 on the piperidine ring google.com |
| Number of Stereoisomers | 4 (two pairs of enantiomers) nih.govresearchgate.net |
| Diastereomers | cis and trans conformations researchgate.netmdpi.com |
| Active Isomer | (-)-trans-(3S, 4R) nih.govsemanticscholar.org |
| Inactive/Less Potent Isomers | The remaining three stereoisomers, including the cis forms mdpi.com |
Significance of cis-(-)-Paroxetine Hydrochloride as a Chemical Entity in Research
The importance of this compound in a research context stems primarily from its relationship to the active pharmaceutical ingredient. As one of the potential stereoisomeric impurities in the synthesis of the active (-)-trans-paroxetine, its availability as a pure reference standard is essential for analytical chemistry. nih.govbiosynth.com
Researchers utilize this compound for several key purposes:
Analytical Method Development: It serves as a reference material for the development and validation of analytical methods, such as chiral HPLC, designed to ensure the purity of the final pharmaceutical product. nih.gov These methods must be capable of accurately separating and quantifying the active (-)-trans isomer from all other stereoisomers, including cis-(-)-paroxetine.
Quality Control: In pharmaceutical manufacturing, this compound is used as a standard to detect and quantify its presence as an impurity in batches of the active drug. Regulatory bodies require strict control over isomeric impurities to ensure the safety and efficacy of the final product.
Pharmacological and Structural Studies: The compound is a valuable tool in structure-activity relationship (SAR) studies. nih.gov By comparing the biological activity and binding characteristics of this compound to those of the active (-)-trans isomer, researchers can gain a deeper understanding of the specific structural requirements for high-affinity binding to the serotonin transporter. elifesciences.org These comparative studies help to elucidate why the trans configuration is critical for therapeutic activity. mdpi.com
This compound is a non-therapeutic stereoisomer of paroxetine that plays a vital role in the scientific ecosystem surrounding the drug. biosynth.comcalpaclab.com Its use as a reference standard and research tool is indispensable for ensuring the quality of the pharmaceutical product and for advancing the fundamental understanding of its pharmacology.
| Identifier | Value |
| Compound Name | This compound nih.gov |
| CAS Number | 105813-04-5 biosynth.comnih.gov |
| Molecular Formula | C₁₉H₂₁ClFNO₃ biosynth.comnih.gov |
| Molecular Weight | 365.8 g/mol biosynth.comnih.gov |
| IUPAC Name | (3R,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;hydrochloride nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
105813-04-5 |
|---|---|
Molecular Formula |
C19H21ClFNO3 |
Molecular Weight |
365.8 g/mol |
IUPAC Name |
(3S,4S)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;hydrochloride |
InChI |
InChI=1S/C19H20FNO3.ClH/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;/h1-6,9,14,17,21H,7-8,10-12H2;1H/t14-,17+;/m0./s1 |
InChI Key |
GELRVIPPMNMYGS-SQQLFYIASA-N |
SMILES |
C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl |
Isomeric SMILES |
C1CNC[C@H]([C@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl |
Canonical SMILES |
C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl |
Origin of Product |
United States |
Stereochemistry and Chirality Research of Cis Paroxetine Hydrochloride
Absolute Configuration of cis-(−)-Paroxetine Hydrochloride
The paroxetine (B1678475) molecule possesses two chiral centers at the C3 and C4 positions of the piperidine (B6355638) ring. This gives rise to four possible stereoisomers. The designation "cis" refers to the relative orientation of the substituents at these two centers, indicating they are on the same side of the piperidine ring.
The specific enantiomer, cis-(−)-Paroxetine Hydrochloride, has its absolute configuration definitively established as (3R,4R) . nih.gov This means that at the third carbon atom of the piperidine ring, the configuration is R (Rectus), and at the fourth carbon atom, the configuration is also R. The hydrochloride salt form does not alter the stereochemistry of the parent molecule.
The formal IUPAC name for this specific compound is (3R,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;hydrochloride. nih.gov This nomenclature precisely describes the atomic arrangement that defines this particular stereoisomer.
| Property | Value |
| Compound Name | cis-(−)-Paroxetine Hydrochloride |
| Chiral Centers | C3, C4 |
| Absolute Configuration | (3R,4R) |
| IUPAC Name | (3R,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;hydrochloride |
| Enantiomeric Form | Levorotatory (-) |
Diastereomeric Relationships with Other Paroxetine Forms
The existence of two chiral centers in paroxetine leads to two pairs of enantiomers, which are diastereomers of each other. The cis and trans isomers represent these two diastereomeric sets. researchgate.netnih.gov
Enantiomers: The enantiomer of cis-(−)-(3R,4R)-paroxetine is cis-(+)-(3S,4S)-paroxetine. These two molecules are non-superimposable mirror images of each other.
Diastereomers: The cis isomers are diastereomers of the trans isomers. The therapeutically active form of paroxetine is (−)-trans-paroxetine, which has the (3S,4R) absolute configuration. nih.govmdpi.comnih.gov Its enantiomer is (+)-trans-(3R,4S)-paroxetine.
Therefore, cis-(−)-(3R,4R)-Paroxetine is a diastereomer of both (−)-trans-(3S,4R)-paroxetine and (+)-trans-(3R,4S)-paroxetine. Diastereomers have different physical properties and can be separated by standard chromatographic techniques like column chromatography.
The table below summarizes the stereochemical relationships between the four isomers of paroxetine.
| Isomer Name | Configuration | Relationship to cis-(−)-(3R,4R)-Paroxetine |
| cis-(+)-Paroxetine | (3S,4S) | Enantiomer |
| (−)-trans-Paroxetine | (3S,4R) | Diastereomer |
| (+)-trans-Paroxetine | (3R,4S) | Diastereomer |
Advanced Stereochemical Analysis Methodologies
The separation and identification of paroxetine stereoisomers require sophisticated analytical techniques capable of distinguishing between subtle three-dimensional structural differences.
High-Performance Liquid Chromatography (HPLC) is the most widely employed method. nih.gov
Chiral Stationary Phases (CSPs): This is a primary strategy for enantiomeric separation. Columns with CSPs, such as amylose (B160209) and cellulose (B213188) derivatives (e.g., Chiralpak AD, Chiralpak IA-3, Chiralcel OD), create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation. nih.govresearchgate.netnih.gov A method using an amylose-based Chiralpak IA-3 column has been developed for the simultaneous separation of paroxetine's enantiomeric and diastereomeric impurities. nih.gov
Chiral Mobile Phase Additives: An alternative HPLC approach involves using a standard achiral column (like a C18) and adding a chiral selector to the mobile phase. For instance, carboxymethyl-β-cyclodextrin has been successfully used as a mobile phase additive to separate all four stereoisomers of paroxetine and its intermediates. popline.orgnih.gov
Supercritical Fluid Chromatography (SFC) has emerged as a rapid, sensitive, and environmentally friendly alternative to HPLC. researchgate.net Chiral SFC can effectively separate both chiral and achiral impurities in a single run. One study demonstrated successful separation on a cellulose tris-(3-chloro-4-methylphenylcarbamate) stationary phase. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy is crucial for determining the relative stereochemistry (cis vs. trans). By analyzing coupling constants and through-space interactions (e.g., using NOE experiments), the spatial relationship between the protons on the C3 and C4 carbons can be established, confirming the cis or trans configuration of the substituents. google.com.naelifesciences.org
Molecular Docking studies are sometimes used in conjunction with chromatographic methods. These computational techniques can help elucidate the specific molecular interactions, such as hydrogen bonds and π–π stacking, between the different stereoisomers and the chiral stationary phase, providing insight into the mechanism of separation. researchgate.net
| Analytical Method | Application in Paroxetine Analysis | Key Features |
| Chiral HPLC | Separation of enantiomers (e.g., cis-(−) from cis-(+)) and diastereomers. nih.govnih.gov | Utilizes Chiral Stationary Phases (CSPs) like Chiralpak and Chiralcel. researchgate.net |
| HPLC with Chiral Additives | Separation of all four stereoisomers on achiral columns. | Employs additives like cyclodextrins in the mobile phase. popline.orgnih.gov |
| Supercritical Fluid Chromatography (SFC) | Rapid separation of chiral and achiral impurities. researchgate.net | Uses supercritical CO2 as the main mobile phase, reducing organic solvent use. |
| NMR Spectroscopy | Determination of relative configuration (cis vs. trans). google.com.naelifesciences.org | Analysis of proton coupling constants and nuclear Overhauser effects. |
| Molecular Docking | Understanding separation mechanisms. researchgate.net | Simulates interactions between isomers and the chiral stationary phase. |
Synthetic Methodologies and Chemical Transformations Involving Cis Paroxetine Hydrochloride
Enantioselective Synthesis Approaches to cis-Piperidine Intermediates
The generation of enantiomerically pure or enriched cis-3,4-disubstituted piperidines is a critical phase in many total syntheses of paroxetine (B1678475). Various asymmetric strategies have been developed to establish the two contiguous stereocenters with a cis-relationship.
Desymmetrisation Reactions
Desymmetrisation of prochiral starting materials offers an efficient route to chiral building blocks. In the context of paroxetine synthesis, the desymmetrisation of 3-(4-fluorophenyl)glutaric anhydride (B1165640) and related glutarimide (B196013) derivatives has proven to be a fruitful strategy. This approach involves the enantioselective opening of the symmetrical anhydride or a stereoselective reaction on a prochiral glutarimide, thereby setting the absolute stereochemistry at the C4 position of the future piperidine (B6355638) ring.
One notable method involves the asymmetric hydrolysis of prochiral 3-phenylglutaric acid diesters using enzymes like Pig Liver Esterase (PLE), which can provide enantiopure isomers that are key intermediates. researchgate.net Another approach has been the desymmetrisation of 3-(4-fluorophenyl)glutaric anhydride with a lithiated chiral oxazolidin-2-one, yielding the desymmetrized product with a diastereomeric excess (de) of over 90%. researchgate.net This intermediate can then be converted into the necessary chiral building blocks for both (+)- and (−)-paroxetine. researchgate.net
| Starting Material | Chiral Reagent/Catalyst | Key Intermediate | Diastereomeric/Enantiomeric Excess | Reference |
| 3-(4-fluorophenyl)glutaric anhydride | Lithiated chiral oxazolidin-2-one | Desymmetrized monoamide | >90% de | researchgate.net |
| Prochiral 3-phenylglutaric acid diesters | Pig Liver Esterase (PLE) | Chiral 3-phenylglutaric acid monoester | Enantiopure | researchgate.net |
Asymmetric Catalysis for Piperidine Ring Construction
Asymmetric catalysis provides a powerful and atom-economical means to construct chiral molecules. For the synthesis of paroxetine intermediates, catalytic enantioselective methods have been applied to create the cis-3,4-disubstituted piperidine core. These methods often involve the use of a chiral catalyst to control the stereochemical outcome of a ring-forming or substituent-introducing reaction.
A prominent example is the organocatalytic conjugate addition of dimethyl malonate to 4-fluorocinnamaldehyde (B1661933). nih.govsemanticscholar.org This reaction, often carried out in a continuous flow process, can yield the key chiral aldehyde intermediate with high enantiomeric excess (ee). nih.govsemanticscholar.orgchemistryworld.com This aldehyde is then converted through a series of steps, including a reductive amination-lactamization cascade, to the corresponding phenylpiperidinone, which serves as a precursor to the cis-piperidine intermediate. nih.govsemanticscholar.org Rhodium-catalyzed asymmetric 1,4-addition of arylboron reagents to 5,6-dihydro-2(1H)-pyridinones has also been developed, achieving high enantioselectivity (98% ee) in the formation of 4-aryl-2-piperidinones. researchgate.net
| Reaction Type | Catalyst | Reactants | Product | Yield | Enantiomeric Excess (ee) | Reference |
| Conjugate Addition | Polystyrene-supported cis-4-hydroxydiphenylprolinol | 4-fluorocinnamaldehyde, dimethyl malonate | Chiral aldehyde intermediate | ≥96% | 96% | nih.gov |
| Asymmetric 1,4-Addition | Chiral bisphosphine-rhodium complex | 5,6-dihydro-2(1H)-pyridinone, 4-fluorophenylboroxine | (R)-4-(4-fluorophenyl)-2-piperidinone | High | 98% | researchgate.net |
Chiral Auxiliary and Chiral Pool Strategies for cis-Stereocontrol
The use of chiral auxiliaries, which are temporarily incorporated into the synthetic sequence to direct a stereoselective transformation, is a classic and reliable strategy. After the desired stereochemistry has been set, the auxiliary is removed. In paroxetine synthesis, chiral auxiliaries can be employed to control the formation of the cis-stereocenters in the piperidine ring.
A related approach is the chiral pool strategy, which utilizes readily available, enantiopure natural products as starting materials. For instance, the synthesis of enantiopure trans-3,4-disubstituted piperidones has been achieved starting from (R)-phenylglycinol. nih.gov This chiral building block is reacted with methyl 5-oxopentanoate (B1240814) to form a bicyclic lactam. nih.gov Under kinetic control, the cis-fused lactam is the major product, which can then be elaborated to the desired cis-piperidine intermediate. nih.gov
Stereoselective Reduction Methods Leading to cis-Configurations
The stereoselective reduction of a ketone precursor is a common and effective method for establishing a hydroxyl-bearing stereocenter. In the synthesis of cis-piperidine intermediates for paroxetine, the reduction of an N-protected-4-(4-fluorophenyl)-3-oxopiperidine derivative can be controlled to favor the formation of the cis-alcohol.
The choice of reducing agent and reaction conditions is critical in determining the diastereoselectivity of the reduction. For example, the reduction of certain ketone precursors with L-Selectride or N-Selectride can lead to the corresponding syn-amino alcohols with excellent diastereoselectivity, which are precursors to the cis-piperidine structure. aalto.fi Sodium borohydride (B1222165) reductions of N-Cbz protected ketones have also been shown to produce the syn-diols in good diastereomeric ratios (around 11:1 syn/anti). aalto.fi
| Ketone Precursor | Reducing Agent | Diastereomeric Ratio (syn/anti) | Reference |
| N-Cbz-protected 3-oxopiperidine derivative | L-Selectride/N-Selectride | Excellent (pure diastereomer) | aalto.fi |
| N-Cbz-protected 3-oxopiperidine derivative | Sodium Borohydride | ~11:1 | aalto.fi |
Conversion Pathways from cis-Isomers to trans-Paroxetine Frameworks
Once the enantiomerically enriched cis-piperidine intermediate is secured, the next crucial step is the inversion of stereochemistry at either the C3 or C4 position to establish the final trans-configuration of paroxetine.
Diastereomeric Inversion Strategies
Diastereomeric inversion is a key transformation in many paroxetine syntheses that proceed through cis-intermediates. A widely employed and effective strategy involves the activation of the hydroxyl group of a cis-3-hydroxymethyl-4-(4-fluorophenyl)piperidine derivative, followed by an SN2 reaction with a nucleophile, which proceeds with inversion of configuration.
Typically, the primary alcohol of the cis-intermediate is converted to a good leaving group, such as a mesylate or a benzenesulfonate. researchgate.net Subsequent reaction with sesamol (B190485) (3,4-methylenedioxyphenol) under basic conditions leads to a nucleophilic substitution at the C3 position, inverting the stereocenter and forming the ether linkage of the paroxetine backbone in a single step. researchgate.net This inversion is often highly efficient and stereospecific. It has been shown that this inversion can proceed through a transient 1-aza[3.1.1]bicycloheptane ring system. researchgate.net
Another approach to achieve the trans-isomer is through crystallization-induced enantiomeric enrichment. In some cases, crystallization of a mixture enriched in the (+)-trans-enantiomer can lead to the isolation of the racemate from the solution, leaving the mother liquor highly enriched in the desired enantiomer. nih.gov
Controlled Epimerization Processes
The stereochemical configuration at the C3 and C4 positions of the piperidine ring is crucial for the pharmacological activity of paroxetine. The therapeutically active isomer possesses a (3S, 4R) configuration, corresponding to a trans arrangement of the aryloxymethyl and aryl substituents. However, many synthetic routes initially produce cis isomers or mixtures of cis and trans isomers, necessitating a controlled epimerization step to yield the desired trans diastereomer.
A key strategy involves the epimerization of a cis-piperidine ester to the more thermodynamically stable trans-ester. This transformation is typically achieved by treatment with a strong base. For instance, a process has been described where a racemic mixture of cis/trans 1-methyl-3-carbomethoxy-4-(4'-fluorophenyl) piperidine is heated to reflux in toluene (B28343) with sodium methoxide. This procedure effectively converts the cis isomer into the desired trans isomer. google.com
Another approach begins with the resolution of a racemic cis ester to isolate the (+)-cis enantiomer. This resolved (+)-cis ester is then subjected to epimerization using a strong base, which inverts the configuration at the carbon atom bearing the carbomethoxy group, yielding the (-)-trans ester. google.com This (-)-trans ester is the direct precursor to the (-)-trans carbinol needed for the final steps of the synthesis. google.com Isomerization of a cis-4-(4-fluorophenyl)-1-methylpiperidine-3-methanol to the trans isomer has also been achieved using sodium ethoxide in refluxing toluene. drugfuture.com
These base-catalyzed epimerization processes are critical for maximizing the yield of the correct diastereomer, converting what would otherwise be a discarded byproduct into the valuable therapeutic agent. The equilibrium often favors the trans configuration, where the bulky substituents are in a pseudo-equatorial position, thus minimizing steric strain.
| Starting Material | Reagents | Conditions | Product | Reference |
| cis/trans 1-methyl-3-carbomethoxy-4-(4'-fluorophenyl) piperidine | Sodium methoxide, Toluene | Reflux | trans 1-methyl-3-carbomethoxy-4-(4'-fluorophenyl) piperidine | google.com |
| (+)-cis 1-methyl-3-carbomethoxy-4-(4'-fluorophenyl) piperidine | Strong base | Not specified | (-)-trans 1-methyl-3-carbomethoxy-4-(4'-fluorophenyl) piperidine | google.com |
| cis-4-(4-fluorophenyl)-1-methylpiperidine-3-methanol | Sodium ethoxide, Toluene | Reflux | (rac)-trans-4-(4-fluorophenyl)-3-(hydroxymethyl)-1-methylpiperidine | drugfuture.com |
Direct Synthesis Routes to cis-(-)-Paroxetine Hydrochloride and its Analogues
Numerous strategies have been developed for the asymmetric synthesis of (-)-paroxetine, aiming to establish the correct stereochemistry early in the process and avoid resolution or epimerization steps late in the synthesis.
One prominent approach features an asymmetric hydrogenation to construct the key chiral center. nih.govacs.orgacs.org A concise formal synthesis of (-)-paroxetine has been reported where the route commences with 4-fluoroacetophenone. thieme-connect.com A Mannich reaction is first employed to generate a β-amino ketone precursor. This precursor then undergoes asymmetric hydrogenation using an optimal chiral ruthenium catalyst to deliver the corresponding (S)-amino alcohol with high enantioselectivity (>98% ee). thieme-connect.com Subsequent acylation and functionalization set the stage for an intramolecular SN2 reaction to form the trans-3,4-disubstituted piperidine scaffold. nih.govacs.orgthieme-connect.com
Another innovative route involves a diastereoconvergent cobalt-catalyzed sp³–sp² cross-coupling reaction. This method is unique in that it introduces the p-fluorophenyl ring in the penultimate step of the synthesis. nih.gov The key step couples a 3-substituted 4-bromo-N-Boc-piperidine with 4-fluorophenylmagnesium bromide, proceeding with a 9:1 diastereoselectivity in favor of the desired trans product. nih.gov
C–H functionalization has also been leveraged as a modern and flexible approach. This strategy allows for the installation of the required aryl group directly onto a pre-existing chiral piperidine ring. nih.gov For example, a palladium-catalyzed C–H arylation of a piperidine bearing an aminoquinoline directing group at the C3 position has been used to synthesize analogues of paroxetine. This method offers inherent control of the enantiomeric excess and provides flexibility, as the aromatic substituent is introduced after the stereocenter is established. nih.gov
Other notable methods include the use of N-heterocyclic carbene (NHC) catalyzed homoenolate addition to a nitroalkene to rapidly construct δ-lactams as key intermediates. researchgate.net A convenient synthesis starting from 1-benzyl-4-piperidone has also been described, which proceeds via a stereoselective reduction to a cis-piperidine-3-methanol, followed by mesylation and reaction with sesamol, which occurs with an inversion of the stereocenter at the C3 position. researchgate.net
| Key Strategy | Catalyst/Reagent | Key Transformation | Stereoselectivity | Reference |
| Asymmetric Hydrogenation | Chiral Ruthenium Catalyst | Hydrogenation of a β-amino ketone | >98% ee | thieme-connect.com |
| Diastereoconvergent Cross-Coupling | Cobalt Catalyst | Arylation of a 4-bromo-N-Boc-piperidine | 9:1 dr | nih.gov |
| C–H Functionalization | Palladium Acetate | C–H arylation of a piperidine | Not specified | nih.gov |
| Stereoselective Reduction/Inversion | Not specified | SN2 reaction of a cis-piperidine-3-methanol mesylate | Inversion at C3 | researchgate.net |
Continuous Flow Asymmetric Synthesis Methodologies for Piperidine Scaffolds
The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, and scalability for the synthesis of pharmaceutical intermediates. For the synthesis of the chiral piperidine scaffold of (-)-paroxetine, continuous flow processes have been successfully developed. nih.govrsc.org
A multigram-scale flow synthesis of the chiral key intermediate of (-)-paroxetine, a phenylpiperidine derivative, has been demonstrated. nih.gov The cornerstone of this process is a solvent-free, heterogeneous organocatalytic enantioselective conjugate addition between 4-fluorocinnamaldehyde and dimethyl malonate. This critical step is catalyzed by a polystyrene-supported cis-4-hydroxydiphenylprolinol. nih.gov
The chiral aldehyde produced in the first step is then processed through a "telescoped" sequence, where multiple reaction steps are connected in a continuous flow without isolation of intermediates. nih.gov This sequence involves:
Reductive Amination: The aldehyde reacts with an amine source over a heterogeneous catalyst (e.g., Pt/C).
Lactamization: The resulting amino ester undergoes spontaneous cyclization to form a phenylpiperidinone.
Amide/Ester Reduction: The lactam and ester moieties are simultaneously reduced using a reagent like borane (B79455) dimethyl sulfide (B99878) complex (BH₃·DMS) in a heated reaction coil. nih.gov
This integrated flow system was stable and capable of producing the final phenylpiperidine intermediate in 83% yield and with an excellent enantiomeric excess of 96%. nih.gov The space-time yield of this process was calculated as 0.31 kg L⁻¹ h⁻¹, representing a significant improvement in productivity and sustainability compared to traditional batch approaches. nih.gov The use of heterogeneous catalysts and solvent-free or highly concentrated conditions further enhances the green credentials of this methodology. rsc.org
Computational Design and Prediction of Stereoselective Synthetic Routes
Computational modeling has become an increasingly powerful tool in modern drug discovery and development, extending its utility to the design and prediction of synthetic pathways. In the context of cis-(-)-paroxetine and its analogues, computational methods are employed to propose novel drug candidates and to understand the stereochemical factors that govern their interaction with biological targets. researchgate.net
Computational modeling, combined with chemical intuition, has been used to design novel selective serotonin (B10506) reuptake inhibitors (SSRIs) with potentially higher binding affinities to the human serotonin transporter (hSERT) than existing drugs like paroxetine. researchgate.net These studies often involve creating models of the target protein and docking potential ligands to predict their binding modes and affinities. For paroxetine, molecular dynamics simulations have been used to predict its binding pose within the central binding site of SERT. nih.gov
While the direct ab initio prediction of complete stereoselective synthetic routes remains a formidable challenge, computational chemistry plays a vital role in understanding the mechanisms and stereochemical outcomes of key reactions. For example, density functional theory (DFT) calculations can be used to model the transition states of catalytic asymmetric reactions, such as the hydrogenation or C-H arylation steps used in paroxetine synthesis. By comparing the energies of different diastereomeric transition states, chemists can predict which stereoisomer is likely to be the major product, thereby guiding the selection of catalysts, ligands, and reaction conditions to achieve the desired stereoselectivity. These computational insights help to rationalize experimental findings and accelerate the optimization of complex synthetic sequences.
Advanced Analytical Characterization and Impurity Profiling of Cis Paroxetine Hydrochloride
Chromatographic Techniques for Stereoisomer and Impurity Separation
Chromatography is a cornerstone for the analysis of cis-(-)-paroxetine hydrochloride, providing the necessary resolution to separate its stereoisomers and profile its related substances. High-performance liquid chromatography (HPLC) and its advanced iteration, ultra-high performance liquid chromatography (UHPLC), are the principal techniques employed for this purpose.
The development of stereoselective HPLC methods is critical for separating the four optical isomers of paroxetine (B1678475), which arise from its two chiral centers. nih.gov Chiral stationary phases (CSPs) are the preferred approach for resolving these enantiomers and diastereomers. chromatographyonline.com
Method development often begins by screening various CSPs. Polysaccharide-based columns, such as those with amylose (B160209) tris(3,5-dimethylphenylcarbamate) coatings (e.g., Chiralpak AD), have proven effective. nih.govresearchgate.net Protein-based columns, like those using ovomucoid as the chiral selector, have also been successfully developed and validated for the enantioseparation of paroxetine isomers. nih.govresearchgate.net
The mobile phase composition is optimized to achieve adequate resolution and acceptable analysis times. chromatographyonline.com For polysaccharide-based columns, normal-phase eluents consisting of mixtures like n-hexane and ethanol (B145695) are often used. chromatographyonline.comresearchgate.net For protein-based columns, reversed-phase conditions with aqueous buffers and organic modifiers like acetonitrile (B52724) are common. nih.gov
Validation of these chiral HPLC methods is performed according to ICH guidelines to ensure they are fit for purpose. Key validation parameters include specificity, precision, accuracy, linearity, and sensitivity (Limit of Detection - LOD, and Limit of Quantitation - LOQ). scispace.com A developed method using an ovomucoid stationary phase demonstrated high sensitivity with an LOD of 5 ng/mL and an LOQ of 16 ng/mL, which was more sensitive than previously reported procedures. nih.govresearchgate.net
Table 1: Example of Chiral HPLC Method Parameters for Paroxetine Isomer Separation
| Parameter | Method 1 (Polysaccharide CSP) | Method 2 (Protein CSP) |
|---|---|---|
| Stationary Phase | Chiralpak AD-H (amylose tris(3,5-dimethylphenyl)carbamate) researchgate.net | Ultron ES-OVM (ovomucoid) nih.gov |
| Column Dimensions | 250 x 4.6 mm, 5 µm researchgate.net | 150 x 4.6 mm, 5 µm researchgate.net |
| Mobile Phase | n-Hexane:Ethanol:n-Butylamine (80:20:0.1, v/v/v) | 10 mM Potassium Phosphate (B84403) Buffer (pH 7.0):Acetonitrile (98:2, v/v) researchgate.net |
| Flow Rate | 1.0 mL/min | 1.5 mL/min researchgate.net |
| Detection | UV at 295 nm researchgate.net | UV at 295 nm researchgate.net |
| Resolution (Rs) | > 2.0 between enantiomers | 2.8 nih.gov |
UHPLC, by utilizing sub-2 µm particle columns, offers significant advantages over traditional HPLC in terms of speed, resolution, and efficiency for the analysis of related compounds in this compound. researchgate.net These related compounds can be process-related impurities, synthetic intermediates, or degradation products that may arise during synthesis, formulation, or storage. synthinkchemicals.como2hdiscovery.co
Stability-indicating methods are crucial for impurity profiling, and reversed-phase UHPLC is well-suited for this task. nih.gov A typical method employs a C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., phosphate or ammonium (B1175870) formate) and an organic solvent like acetonitrile or methanol. scispace.com This approach allows for the separation of paroxetine from its potential impurities and degradation products. scispace.com Forced degradation studies, where the drug substance is exposed to stress conditions such as acid, base, oxidation, heat, and light, are performed to demonstrate the specificity of the method. scispace.comnifdc.org.cn
Commonly identified impurities include process-related compounds and degradation products formed under stress conditions. synthinkchemicals.commdpi.com The use of photodiode array (PDA) detection with UHPLC allows for peak purity analysis and provides preliminary UV spectral information for impurity identification. nifdc.org.cn
Table 2: Known Related Compounds and Impurities of Paroxetine
| Impurity Name | Type | Notes |
|---|---|---|
| (+)-trans-paroxetine hydrochloride | Stereoisomeric Impurity | Enantiomer of the active trans-isomer; limit specified in European Pharmacopoeia. nih.gov |
| Paroxetine-lactose adduct | Degradation Product | Can form in tablets via Maillard reaction between paroxetine and lactose (B1674315) excipient. nifdc.org.cn |
| (3S,4R)-3-{[(6-chloro-1,3-benzodioxol-5-yl)oxy]methyl}-4-(4-fluorophenyl)piperidine | Degradation Product | Identified after stress testing with hydrochloric acid and hydrogen peroxide. mdpi.com |
| [(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol | Degradation Product | Identified after stress testing with hydrochloric acid and hydrogen peroxide. mdpi.com |
The assessment of enantiomeric purity is a critical quality control test, ensuring that the desired stereoisomer is present and that the undesired enantiomer is controlled within strict limits. Chiral HPLC methods, as described in section 4.1.1, are the primary tool for this quantification. nih.gov
For paroxetine, pharmacopeial monographs set limits for specific stereoisomeric impurities. For instance, the European Pharmacopoeia specifies that the amount of (+)-trans-paroxetine hydrochloride should not exceed 0.2% with respect to the (-)-trans-paroxetine hydrochloride content. nih.gov Validated chiral HPLC methods must demonstrate sufficient sensitivity and accuracy to quantify the undesired enantiomer at this reporting threshold. nih.gov
In addition to HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents (CSAs) can also be employed to determine enantiomeric purity. libretexts.org This technique can provide results that are comparable to those obtained by chiral HPLC. libretexts.org The analysis of a paroxetine sample by both NMR and HPLC yielded comparable results for the percentage of the minor enantiomer. libretexts.org
Spectroscopic and Diffraction Methods for Structural Elucidation
Spectroscopic methods are indispensable for the definitive structural confirmation of this compound and the identification of its impurities. NMR spectroscopy is key for conformational analysis, while mass spectrometry is paramount for impurity identification.
NMR spectroscopy is a powerful technique for the unambiguous determination of the relative stereochemistry (cis or trans) of the substituents on the piperidine (B6355638) ring of paroxetine. nih.gov The cis- or trans-configuration is established through detailed analysis of 1H and 13C NMR spectra. nih.gov
The key parameters for conformational analysis are the proton-proton coupling constants (J-values) and chemical shifts (δ). nih.govauremn.org.br For the piperidine ring, the magnitude of the J-values between adjacent protons can distinguish between axial and equatorial orientations, which in turn defines the cis or trans relationship of the larger substituents at the C3 and C4 positions. nih.gov
Advanced 2D NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are used to assign all proton and carbon signals unequivocally. nih.gov These assignments are crucial for interpreting the coupling constants and confirming the cis-conformation of the molecule. nih.gov Studies on paroxetine's conformational flexibility have utilized these NMR techniques, alongside X-ray crystallography and DFT calculations, to define the molecule's structure. mdpi.com
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the definitive technique for the structural elucidation of unknown impurities and degradation products. ualberta.ca High-resolution mass spectrometry (HRMS), often using Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements, which allow for the determination of the elemental composition of an impurity. nifdc.org.cn
Tandem mass spectrometry (MS/MS) is used to fragment the impurity's molecular ion, generating a characteristic fragmentation pattern. ualberta.ca By analyzing these fragments, the structure of the impurity can be pieced together. For example, LC-PDA-QTOF-MS/MS was used to identify an unknown impurity in paroxetine tablets as a paroxetine-lactose adduct. nifdc.org.cn The structure was deduced by comparing the fragmentation pattern of the impurity with that of the parent drug. nifdc.org.cn Similarly, 2D-NMR and MS were used to characterize two degradation impurities of paroxetine hydrochloride hemihydrate after isolation. mdpi.com
The ionization technique is chosen based on the polarity of the analyte; Electrospray Ionization (ESI) is commonly used for polar compounds like paroxetine and its impurities. ualberta.ca The protonated molecule [M+H]+ for paroxetine is observed at an m/z of 330. ualberta.ca
Table 3: Mass Spectrometric Data for Paroxetine and an Identified Impurity
| Compound | Ionization Mode | Parent Ion [M+H]+ (m/z) | Key Fragment Ions (m/z) | Reference |
|---|---|---|---|---|
| Paroxetine | ESI (+) | 330.0 | 70.0 | ualberta.ca |
| Paroxetine-lactose adduct | ESI (+) | 492.2 | 330.1, 163.1, 70.1 | nifdc.org.cn |
X-Ray Powder Diffraction (PXRD) for Solid-State Characterization
X-Ray Powder Diffraction (PXRD) is a critical non-destructive analytical technique for the solid-state characterization of crystalline pharmaceutical materials. It provides a unique fingerprint of the crystalline structure, enabling the identification of different polymorphs, solvates, and hydrates. For this compound, PXRD is employed to confirm its crystalline form and to detect any potential crystalline impurities.
While specific experimental PXRD data with 2-theta values and relative intensities for this compound is not extensively available in publicly accessible literature, studies on paroxetine hydrochloride, in general, highlight the importance of this technique. Paroxetine hydrochloride is known to exist in different crystalline forms, including a stable hemihydrate (Form I) and a nonstoichiometric hydrate (B1144303) (Form II). PXRD is instrumental in differentiating between these forms by analyzing the distinct positions and intensities of the diffraction peaks. The technique can also be used to monitor phase transformations that may occur during manufacturing and storage.
A representative PXRD analysis of a crystalline powder like this compound would involve irradiating the sample with monochromatic X-rays and detecting the scattered intensity as a function of the scattering angle (2θ). The resulting diffractogram would display a series of peaks, the positions and intensities of which are characteristic of the compound's crystal lattice structure.
Table 1: Representative X-Ray Powder Diffraction (PXRD) Data Interpretation
| Parameter | Description | Significance in Characterization |
| 2θ (degrees) | The angle between the incident and diffracted X-ray beams. | Peak positions are determined by the crystal lattice parameters and are unique to a specific crystalline form. |
| d-spacing (Å) | The distance between parallel planes of atoms in the crystal lattice. | Calculated from the 2θ values using Bragg's Law (nλ = 2d sinθ). |
| Relative Intensity (%) | The intensity of a diffraction peak relative to the most intense peak in the pattern. | The pattern of relative intensities is a key feature for identifying the crystalline substance. |
Note: The table above is for illustrative purposes. Specific, experimentally determined 2-theta values and relative intensities for this compound are required for a definitive characterization.
Vibrational Spectroscopy (Infrared, Raman)
Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides valuable information about the molecular structure and bonding within a compound. These techniques are based on the principle that molecules absorb radiation at specific frequencies corresponding to their vibrational modes.
Infrared (IR) Spectroscopy:
FTIR spectroscopy is particularly sensitive to polar functional groups. The FTIR spectrum of paroxetine hydrochloride exhibits characteristic absorption bands that can be assigned to specific molecular vibrations. General spectral regions of interest for paroxetine hydrochloride include:
3400-3300 cm⁻¹: N-H stretching vibrations of the secondary amine group in the piperidine ring.
2900-2800 cm⁻¹: C-H stretching vibrations of the methylene (B1212753) (CH₂) and methine (CH) groups.
1600-1400 cm⁻¹: Aromatic C=C stretching vibrations from the fluorophenyl and benzodioxol rings.
1400-600 cm⁻¹ (Fingerprint Region): This region contains a complex series of bands corresponding to various bending, stretching, and torsional vibrations, which are highly characteristic of the molecule as a whole.
Raman Spectroscopy:
Raman spectroscopy is complementary to IR spectroscopy and is particularly useful for analyzing non-polar bonds and symmetric vibrations. It is also well-suited for the analysis of solid samples with minimal sample preparation and is less susceptible to interference from water, making it advantageous for studying hydrated forms.
Table 2: General Vibrational Spectroscopy Assignments for Paroxetine Hydrochloride
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Technique |
| 3400 - 3300 | N-H Stretch | IR |
| 2900 - 2800 | C-H Stretch (Aliphatic) | IR, Raman |
| ~1610 | Aromatic C=C Stretch | IR, Raman |
| ~1520 | Aromatic C=C Stretch | IR, Raman |
| ~1250 | C-O-C Asymmetric Stretch (Ether) | IR |
| ~1100 | C-F Stretch | IR |
| ~1040 | C-O-C Symmetric Stretch (Ether) | Raman |
Note: The table provides general assignments. A detailed analysis of the spectra for this compound would be required for precise peak assignments.
Impurity Profiling and Characterization of cis-Related Compounds
Impurity profiling is a critical aspect of pharmaceutical development and quality control. For this compound, it is essential to identify and characterize impurities that may arise from the manufacturing process or degradation.
Isolation and Characterization of Paroxetine EP Impurity E / USP Related Compound D
Regulatory pharmacopeias list specific impurities that must be controlled in the final drug substance. For paroxetine, European Pharmacopoeia (EP) Impurity E and United States Pharmacopeia (USP) Related Compound D are the same entity, which is the cis-diastereomer of paroxetine. synzeal.comchemicea.com
Chemical Name: (3RS,4RS)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine. synzeal.comchemicea.com
The presence of this impurity is often a result of the synthetic route used to produce paroxetine, which may involve non-stereospecific steps. The isolation of this impurity is typically achieved using chromatographic techniques, such as preparative High-Performance Liquid Chromatography (HPLC).
Once isolated, the structure of Impurity E / Related Compound D is confirmed using a combination of spectroscopic methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the confirmation of the cis-relative stereochemistry of the substituents on the piperidine ring.
Mass Spectrometry (MS): Determines the molecular weight of the impurity and provides information about its fragmentation pattern, which helps to confirm its identity.
Infrared (IR) Spectroscopy: Confirms the presence of the key functional groups in the molecule, which should be consistent with the structure of cis-paroxetine.
Table 3: Spectral Data for Paroxetine EP Impurity E / USP Related Compound D
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons of the piperidine, fluorophenyl, and benzodioxol rings with specific coupling constants indicative of the cis-configuration. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, confirming the carbon skeleton. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of cis-paroxetine (C₁₉H₂₀FNO₃). |
| FTIR | Absorption bands characteristic of the N-H, C-H, C=C aromatic, C-O-C, and C-F functional groups. |
Note: This table summarizes the expected data. Actual experimental data from isolated and purified samples are required for definitive characterization.
Degradation Products and Their Spectral Characterization
Forced degradation studies are conducted to understand the stability of a drug substance under various stress conditions, such as acid, base, oxidation, heat, and light. These studies help to identify potential degradation products that could form during storage and handling.
A study on the degradation of paroxetine hydrochloride hemihydrate under acidic and oxidative stress identified two major degradation products. mdpi.comsemanticscholar.org
Impurity-1 (formed under acidic stress): (3S,4R)-3-{[(6-chloro-1,3-benzodioxol-5-yl)oxy]methyl}-4-(4-fluorophenyl)piperidine. This impurity results from the chlorination of the benzodioxol ring.
Impurity-2 (formed under oxidative stress): [(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol. This product is formed by the cleavage of the ether linkage.
The structures of these degradation products were elucidated using advanced spectroscopic techniques:
Two-Dimensional Nuclear Magnetic Resonance (2D-NMR): Techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) were used to establish the connectivity of atoms within the molecules.
Mass Spectrometry (MS): Provided the molecular weights and fragmentation patterns of the degradation products, confirming their proposed structures.
Table 4: Characterized Degradation Products of Paroxetine Hydrochloride
| Degradation Condition | Identified Degradation Product | Characterization Techniques |
| Acidic Stress (HCl) | (3S,4R)-3-{[(6-chloro-1,3-benzodioxol-5-yl)oxy]methyl}-4-(4-fluorophenyl)piperidine | 2D-NMR, Mass Spectrometry |
| Oxidative Stress (H₂O₂) | [(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol | 2D-NMR, Mass Spectrometry |
Identification of Other cis-Diastereomeric Impurities
The synthesis of paroxetine involves the creation of two chiral centers, which can lead to the formation of four possible stereoisomers (two enantiomeric pairs of diastereomers). As discussed, the primary cis-diastereomeric impurity is Paroxetine EP Impurity E / USP Related Compound D.
The potential for the formation of other diastereomeric impurities is inherent to the synthetic process, particularly if the stereochemical control is not absolute. However, specific, well-characterized examples of other cis-diastereomeric impurities of paroxetine are not widely reported in the scientific literature. The focus of pharmacopeial methods is on controlling the main active isomer and its known primary impurities.
The identification and characterization of any novel cis-diastereomeric impurities would follow a similar pathway to that described for Impurity E / Compound D, involving isolation by chromatography and structural elucidation by a combination of spectroscopic techniques (NMR, MS, IR). The stereochemistry would be a key focus of the characterization, likely requiring advanced NMR techniques or X-ray crystallography for unambiguous assignment.
Solid State Chemistry and Polymorphism Studies of Paroxetine Hydrochloride Including Implications for Cis Forms
Identification and Characterization of Polymorphic and Pseudopolymorphic Forms
Cis-(-)-paroxetine hydrochloride is known to exist in several crystalline forms, including anhydrous polymorphs and hydrated pseudopolymorphs. researchgate.netnih.gov The two most extensively studied forms are a stable hemihydrate (Form I) and a metastable anhydrate (Form II). researchgate.netresearchgate.net
Form I (Hemihydrate): This form is a stoichiometric hemihydrate, containing approximately 2.7% w/w of water, which corresponds to 0.5 moles of water per mole of paroxetine (B1678475) hydrochloride. acs.org It is thermodynamically the more stable form and is non-hygroscopic. researchgate.netresearchgate.net Form I is typically prepared by crystallization from aqueous propan-2-ol. researchgate.net
Form II (Anhydrate/Nonstoichiometric Hydrate): Initially described as an anhydrous form, further studies have revealed that Form II is a hygroscopic solid that can absorb a significant amount of water, up to 3.8% w/w (approximately 0.8 moles of water), suggesting it behaves as a nonstoichiometric hydrate (B1144303). acs.orgnih.gov Its moisture content is dependent on the prevailing relative humidity (RH). researchgate.net Despite its ability to incorporate water, the crystal structure does not possess continuous channels. acs.orgnih.gov This form is considered metastable and has a higher aqueous solubility than Form I. pharm.or.jp
Other Anhydrous Forms: Research has identified other anhydrous forms beyond Form II. A distinct anhydrous form, sometimes referred to as Form A, can be produced by the desolvation of an acetone (B3395972) solvate. google.comgoogle.com Furthermore, a new, highly unstable anhydrous form has been identified upon the dehydration of Form I under specific thermal and ultradry conditions. acs.orgresearchgate.net This form is structurally different from the dehydrated Form II. acs.org
The various forms can be distinguished using a range of analytical techniques, including X-ray powder diffraction (XRPD), thermal analysis (Differential Scanning Calorimetry - DSC and Thermogravimetric Analysis - TGA), and infrared (IR) spectroscopy. researchgate.netacs.org
| Form | Description | Water Content (% w/w) | Key Characteristics | Thermal Analysis Data |
|---|---|---|---|---|
| Form I | Hemihydrate | ~2.7% (stoichiometric) acs.org | Thermodynamically stable, non-hygroscopic. researchgate.netresearchgate.net | DSC (open pan, 2°C/min): Dehydration endotherm between 50-100°C, followed by melting. acs.org TGA shows a weight loss corresponding to the water content. acs.org |
| Form II | Anhydrate / Nonstoichiometric Hydrate | Variable (up to 3.8%) acs.orgnih.gov | Metastable, hygroscopic, higher solubility than Form I. researchgate.netpharm.or.jp | DSC (hermetic pan): On heating, transforms to the more stable Form I. acs.org TGA shows continuous water loss upon heating. acs.org |
| Anhydrate (from Form I dehydration) | Anhydrous Polymorph | N/A | Structurally different from dehydrated Form II; highly unstable and rapidly rehydrates. acs.orgresearchgate.net | DSC: Exhibits a distinct melting point from dehydrated Form II (Onset Tm ~111.9°C vs ~117.5°C for dehydrated Form II). acs.org |
| Form A | Anhydrous Polymorph | N/A | Obtained by desolvation of paroxetine hydrochloride acetone solvate. google.comgoogle.com | Data specific to this form requires sourcing from parent patents. |
Investigation of Interconversion Pathways Between Crystalline Forms
The interconversion between the different solid-state forms of paroxetine hydrochloride is a critical factor in ensuring the physical stability of the final drug product. The transformation from the metastable Form II to the stable Form I is the most significant and has been studied under various conditions.
This conversion is primarily driven by the presence of water or humidity. researchgate.net Key factors that influence the rate of this transformation include:
Humidity: Exposure to humid conditions facilitates the conversion of Form II to Form I. researchgate.net
Seeding: The presence of seed crystals of Form I dramatically accelerates the transformation of Form II, even at low levels (1-5%). researchgate.net
Mechanical Stress: Compression or mechanical pressure can induce the conversion from Form II to Form I. researchgate.netresearchgate.net
Temperature: While heat alone is not sufficient to cause the conversion, elevated temperatures in the presence of humidity can increase the rate of transformation. researchgate.netresearchgate.net
The kinetics of the transformation in compressed tablets have been shown to follow models based on diffusion and phase boundary processes. researchgate.net The rate constant of the conversion is related to temperature by the Arrhenius equation, and at a constant temperature, it is related to the reciprocal of the compaction pressure. researchgate.net In hermetically sealed DSC pans, Form II has been observed to convert to Form I upon heating. acs.orgnih.gov Conversely, the dehydration of Form I requires high temperatures and a very dry environment, and the resulting anhydrous form is highly unstable, readily converting back to the hemihydrate in the presence of even low levels of humidity (RH ≈ 1%). acs.org
Formation and Characterization of Amorphous States
An amorphous form of paroxetine hydrochloride can be prepared, which lacks the long-range molecular order characteristic of crystalline materials. One method involves dissolving paroxetine free base in an absolute ethanol (B145695) solution containing hydrochloric acid, followed by drying using techniques like vacuum evaporation or spray drying. google.com This process can yield a foamy, amorphous solid. google.com
A notable characteristic of this amorphous composition is the inclusion of ethanol within the final product, typically in the range of 1 to 4 weight percent. google.com This amorphous paroxetine hydrochloride-ethanol composition has been found to be a stable, free-flowing powder. google.com Unlike the crystalline anhydrate (Form II), this amorphous form is described as substantially non-hygroscopic, which is a significant advantage for manufacturing and formulation. google.com
However, in the absence of a stabilizing agent like ethanol, amorphous paroxetine hydrochloride can be physically unstable, particularly when exposed to humidity. researchgate.net Studies have shown that under humid conditions, the amorphous form can recrystallize into the stable hydrate, Form I. researchgate.net Water can act as a plasticizer, increasing molecular mobility and facilitating the conversion to the more thermodynamically stable crystalline hydrate form. researchgate.net
Solvate Crystal Characterization and Desolvation Studies
In addition to anhydrous and hydrated forms, this compound can form solvates, which are crystalline structures that incorporate molecules of the crystallization solvent. At least four distinct solvatomorphic forms have been characterized. researchgate.net
Propan-2-ol (IPA) Solvate: A propan-2-ol solvate can be formed during crystallization from this solvent. pharm.or.jpnih.gov The IPA molecules in this solvate are reported to be loosely bound within channels in the crystal structure and can be easily removed. researchgate.netpharm.or.jp The amount of IPA in the crystals can be reduced by drying, which leads to continuous changes in the powder X-ray diffraction patterns. nih.gov The initial IPA solvate can contain up to 13.0% of the solvent, which is significantly reduced upon drying. pharm.or.jp
Acetone Solvate: An acetone solvate is another well-documented form and serves as a key intermediate in the production of the anhydrous polymorph known as Form A. google.comgoogle.com This solvate can be prepared by crystallizing paroxetine hydrochloride from a solution in acetone. google.com The desolvation process is typically carried out by heating the acetone solvate, often under vacuum, to remove the bound acetone and yield the crystalline anhydrate Form A. google.com The physical characteristics (crystal habit) of the acetone solvate can be modified by using additives during crystallization, which can result in a material that is more easily desolvated. google.com
The desolvation of these solvates is a crucial step in obtaining specific anhydrous polymorphic forms and must be carefully controlled to ensure the desired solid form is produced consistently.
Molecular Interactions and Biological Target Research of Cis Paroxetine Hydrochloride
Comparative Binding Studies of Paroxetine (B1678475) Stereoisomers (including cis- forms) with Serotonin (B10506) Transporter (SERT)
Paroxetine possesses two stereogenic centers, resulting in four possible stereoisomers: cis and trans pairs of enantiomers. The therapeutically utilized form is the (-)-trans-(3S,4R) stereoisomer, which is recognized for being more active than its corresponding stereoisomers nih.govresearchgate.net. Research indicates that paroxetine is a highly potent selective serotonin reuptake inhibitor (SSRI) with a very high affinity for the serotonin transporter (SERT) elifesciences.orgbiorxiv.orgnih.gov.
Binding affinity studies are crucial for understanding the interaction between a ligand and its receptor. The dissociation constant (Kd) and the inhibition constant (Ki) are key parameters used to quantify this affinity, with lower values indicating a stronger binding interaction. The (-)-trans-paroxetine enantiomer exhibits a high affinity for SERT, with reported Ki values in the nanomolar and even picomolar range nih.gov.
Table 1: Comparative Binding Affinities of Paroxetine and its Analogues for the Serotonin Transporter (SERT)
| Compound | SERT Variant | Ki (nM) | Reference |
|---|---|---|---|
| Paroxetine | ts2-inactive | 0.17 ± 0.02 | nih.gov |
| Br-paroxetine | ts2-inactive | 0.94 ± 0.01 | nih.gov |
| I-paroxetine | ts2-inactive | 2.3 ± 0.1 | nih.gov |
| Paroxetine | ts2-active | Not specified | elifesciences.orgnih.gov |
| Br-paroxetine | ts2-active | 0.4 ± 0.2 | elifesciences.orgnih.gov |
| I-paroxetine | ts2-active | 1.7 ± 0.3 | elifesciences.orgnih.gov |
Note: The table presents available data on paroxetine and its analogues. Specific binding data for cis-(-)-paroxetine hydrochloride was not found in the reviewed literature.
Investigation of Differential Molecular Recognition by cis-Diastereomers and their Analogues
The molecular recognition of paroxetine by SERT is a complex process that has been the subject of extensive research. The binding of paroxetine to the central site of SERT has been a topic of some debate, with computational and experimental studies suggesting different possible binding poses, often referred to as the "ABC" and "ACB" poses elifesciences.orgbiorxiv.orgnih.gov. These poses describe the orientation of the piperidine (B6355638), benzodioxol, and fluorophenyl groups of paroxetine within the binding pocket of SERT elifesciences.orgbiorxiv.org.
Molecular dynamics simulations and mutagenesis studies have suggested that paroxetine may occupy both the ABC and ACB poses with nearly equal preference due to the pseudo-symmetry of the molecule elifesciences.org. The specific binding orientation can be influenced by mutations in the SERT binding site elifesciences.org. For instance, mutations in the Asn177 residue in subsite B of SERT have been shown to decrease the binding affinity of paroxetine and its analogues elifesciences.orgnih.gov.
While these studies provide valuable insights into the molecular recognition of the active (-)-trans-paroxetine isomer, there is a lack of specific research in the reviewed literature that investigates the differential molecular recognition of the cis-diastereomers of paroxetine by SERT or other biological receptors. Understanding how the different spatial arrangements of the cis- and trans-isomers affect their interaction with the binding pocket would be crucial for a complete picture of paroxetine's pharmacology.
Enzymatic Biotransformation of this compound in In Vitro Systems
The metabolism of paroxetine is primarily carried out by the cytochrome P450 enzyme system in the liver. In vitro studies using human liver microsomes have identified CYP2D6 as the main enzyme responsible for the initial step in paroxetine metabolism nih.govclinpgx.org. This initial metabolic step involves the demethylenation of the methylenedioxy phenyl group of the paroxetine molecule nih.gov. This process leads to the formation of a catechol intermediate, which is then further metabolized.
While CYP2D6 is the high-affinity enzyme for this reaction, other CYP isoforms, such as CYP3A4, CYP1A2, CYP2C19, and CYP3A5, have been shown to have a minor, low-affinity involvement in the formation of the paroxetine-catechol metabolite in vitro clinpgx.orgsemanticscholar.org. Paroxetine is also known to be a potent inhibitor of CYP2D6, which can lead to non-linear pharmacokinetics and potential drug-drug interactions clinpgx.orgnih.govnih.govresearchgate.net.
The available in vitro metabolism studies have generally been conducted with the therapeutically used (-)-trans-paroxetine isomer. Specific studies focusing on the enzymatic biotransformation of this compound in in vitro systems were not identified in the reviewed literature. Therefore, it is presumed that the cis-isomer follows a similar metabolic pathway, but dedicated research would be needed to confirm this and to investigate any potential stereoselective differences in metabolism.
Table 2: Cytochrome P450 Isoforms Involved in Paroxetine Metabolism
| Enzyme | Role in Metabolism | Level of Involvement | Reference |
|---|---|---|---|
| CYP2D6 | Demethylenation to paroxetine-catechol | Major, high-affinity | nih.govclinpgx.orgsemanticscholar.org |
| CYP3A4 | Paroxetine-catechol formation | Minor, low-affinity | clinpgx.orgsemanticscholar.org |
| CYP1A2 | Paroxetine-catechol formation | Minor, low-affinity | clinpgx.orgsemanticscholar.org |
| CYP2C19 | Paroxetine-catechol formation | Limited | clinpgx.orgsemanticscholar.org |
| CYP3A5 | Paroxetine-catechol formation | Limited | clinpgx.orgsemanticscholar.org |
Note: This table summarizes the general metabolism of paroxetine. Specific data for the biotransformation of this compound is not available in the reviewed literature.
Computational Modeling of cis-Isomer Interactions with Biological Receptors and Enzymes
Computational modeling, including molecular docking and molecular dynamics simulations, has been instrumental in elucidating the molecular interactions between paroxetine and its primary target, SERT nih.govnih.govnih.govphcogj.com. These studies have provided detailed insights into the potential binding poses of paroxetine within the SERT binding pocket and have helped to identify key amino acid residues involved in the interaction nih.govphcogj.com.
As mentioned earlier, computational studies have been central to the debate around the ABC and ACB binding poses of paroxetine in SERT elifesciences.orgbiorxiv.orgnih.gov. Molecular dynamics simulations have suggested that both poses could be energetically favorable, and that the specific conformation may be influenced by the surrounding microenvironment and any mutations within the transporter elifesciences.org. These computational approaches have also been used to explore the binding of paroxetine analogues and to rationalize their observed binding affinities nih.gov.
Despite the extensive computational work on the (-)-trans-paroxetine isomer, the reviewed literature lacks specific computational modeling studies that focus on the interaction of the this compound isomer with biological receptors and enzymes. Such studies would be valuable for understanding how the different stereochemistry of the cis-isomer affects its binding mode and interaction energies compared to the more well-studied trans-isomer.
Role of cis-Isomers in Non-Targeted Biological Pathways (e.g., autophagy pathways)
Recent research has uncovered that paroxetine can modulate biological pathways beyond its primary effect on serotonin reuptake. One such pathway is autophagy, a fundamental cellular process for the degradation and recycling of cellular components. Studies have identified paroxetine as a late-stage inhibitor of autophagy nih.govresearchgate.net.
The mechanism by which paroxetine inhibits autophagy involves the blockage of autophagic flux by impairing lysosomal function nih.govresearchgate.net. Specifically, paroxetine has been shown to inhibit lysosomal acidification, which is essential for the activity of lysosomal enzymes that carry out the degradation of autophagic cargo nih.govresearchgate.net. This disruption of lysosomal function leads to the accumulation of autophagosomes and a blockage of the autophagic process nih.gov.
The current research on the effects of paroxetine on autophagy has been conducted using paroxetine hydrochloride, without specifying the stereoisomer used nih.govresearchgate.net. Therefore, it is not yet known whether the cis- and trans-isomers of paroxetine have differential effects on autophagy or other non-targeted biological pathways. Further investigation is needed to determine if the modulation of these pathways is a stereoselective effect.
Structure Activity Relationship Sar Studies on Stereoisomers and Analogues of Paroxetine
Stereochemical Impact on Molecular Recognition and Binding Affinities
Paroxetine (B1678475) possesses two chiral centers, giving rise to four possible stereoisomers. mdpi.comnih.govresearchgate.net The therapeutically active form is the (-)-trans-(3S,4R) stereoisomer, commonly known as cis-(-)-paroxetine. mdpi.comnih.govresearchgate.net This specific configuration is crucial for its potent and selective inhibition of SERT. nih.govresearchgate.net The other stereoisomers exhibit significantly lower activity, highlighting the strict stereochemical requirements for effective binding to the transporter. nih.gov For instance, the (+)-trans-paroxetine enantiomer is considered inactive. nih.gov
The binding affinity of paroxetine and its stereoisomers to the monoamine transporters—serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT)—underscores the importance of its specific 3D arrangement. Cis-(-)-paroxetine binds to SERT with exceptionally high affinity, exhibiting Ki values in the picomolar to low nanomolar range. nih.govmdpi.com Its affinity for NET and DAT is considerably lower, rendering it a selective serotonin reuptake inhibitor (SSRI). mdpi.comwikipedia.org
The precise orientation of the 4-(4-fluorophenyl) and 3-([3,4-(methylenedioxy)phenoxy]methyl) groups on the piperidine (B6355638) ring is critical for optimal interaction with the SERT binding pocket. elifesciences.orgbiorxiv.org Structural studies have revealed that the piperidine ring of paroxetine binds within subsite A of the SERT central binding site, forming a crucial salt bridge between its secondary amine and the carboxylate of Asp98. nih.govelifesciences.org The benzodioxole and fluorophenyl moieties occupy subsites B and C, respectively, a configuration referred to as the "ABC pose". nih.govelifesciences.orgbiorxiv.org This orientation is stabilized by a network of interactions, including hydrogen bonds and van der Waals forces. nih.gov
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | Reference |
|---|---|---|---|---|
| (-)-trans-Paroxetine | 0.0702 ± 0.0006 | 40 ± 0.2 | 490 ± 20.0 | mdpi.com |
| (-)-trans-Paroxetine | 0.311 | - | - | nih.gov |
| Desfluoro-paroxetine | 0.557 | - | - | nih.gov |
| Br-paroxetine | 4.90 | - | - | nih.gov |
| N-methyl-paroxetine | 2.95 | - | - | nih.gov |
| N-propyl-paroxetine | 98.0 | - | - | nih.gov |
| N-hexyl-paroxetine | 395 | - | - | nih.gov |
Rational Design Principles for Paroxetine Analogues Based on Stereochemical Insights
The detailed understanding of paroxetine's binding mode has paved the way for the rational design of novel analogues with tailored properties. By modifying specific parts of the paroxetine scaffold, researchers aim to probe the ligand-transporter interactions and develop compounds with improved selectivity or different pharmacological profiles.
A notable example is the synthesis and evaluation of halogen-substituted paroxetine analogues. elifesciences.orgbiorxiv.orgnih.gov Replacing the 4-fluoro group with a bromine (Br-paroxetine) or an iodine (I-paroxetine) atom has provided valuable insights. elifesciences.orgbiorxiv.org These modifications, while maintaining the core stereochemistry, alter the electronic and steric properties of the molecule. Functional assays revealed that both Br-paroxetine and I-paroxetine are less potent inhibitors of serotonin transport compared to paroxetine itself. elifesciences.org
Further studies with these analogues, particularly in conjunction with site-directed mutagenesis of SERT, have helped to resolve ambiguities in the binding orientation of paroxetine. For instance, the differential effects of mutations in subsite B, such as Ala169 to Asp, on the binding of paroxetine versus Br-paroxetine have supported the "ABC" binding pose. nih.gov These findings demonstrate how rational modifications based on stereochemical understanding can be a powerful tool for dissecting molecular recognition mechanisms. nih.govelifesciences.org Another approach has involved creating tropane (B1204802) ring analogues of paroxetine to explore the impact of a more rigid scaffold on binding affinity and selectivity. acs.org
Computational Approaches to Predict Stereoisomer Activity and Selectivity Profiles
In silico methods have become indispensable in the study of paroxetine's structure-activity relationships. Computational approaches such as molecular dynamics (MD) simulations and free energy calculations have been employed to investigate the binding poses of paroxetine and its analogues within the SERT active site. nih.gov These studies have been instrumental in exploring the feasibility of different binding orientations, such as the "ABC" and the "flipped" ACB poses, where the benzodioxol and fluorophenyl groups occupy subsites C and B, respectively. nih.govelifesciences.org
MD simulations have indicated that both poses could be feasible, with the entropic contribution from pose ambiguity potentially contributing to paroxetine's remarkably high affinity for SERT. nih.gov Furthermore, quantitative structure-activity relationship (QSAR) modeling has been utilized to establish correlations between the physicochemical properties of a series of compounds and their biological activities. researchgate.netnih.gov By developing robust QSAR models, it is possible to predict the binding affinities of novel, untested analogues, thereby guiding the design of more potent and selective inhibitors. nih.govbiorxiv.org These computational tools not only provide a framework for understanding the intricate stereochemical requirements for high-affinity binding but also accelerate the discovery and optimization of new therapeutic agents targeting the serotonin transporter. biorxiv.org
Future Research Directions for Cis Paroxetine Hydrochloride
Development of Novel Synthetic Methodologies for Enhanced Stereocontrol
The therapeutic efficacy of paroxetine (B1678475) is intrinsically linked to its specific stereochemistry, with the (-)-trans-(3S,4R) isomer being the pharmacologically active component. nih.govnih.gov Consequently, the development of synthetic routes that afford high stereocontrol is paramount. Future research is poised to move beyond traditional methods toward more elegant and efficient strategies.
Recent years have seen a surge in the application of metal-catalyzed reactions for the synthesis of antidepressant molecules, a trend that is expected to continue and significantly impact paroxetine synthesis. nih.gov Methodologies such as C-H bond activation and late-stage functionalization are particularly promising. astx.com These techniques could allow for the direct and selective introduction of functional groups onto the piperidine (B6355638) ring, thereby streamlining the synthesis and potentially offering novel routes to paroxetine and its analogues. astx.com For instance, a stereocontrolled sp2-sp3 coupling could facilitate rapid diversification of the p-fluorophenyl ring. astx.com
Organocatalysis represents another burgeoning field with significant potential for the asymmetric synthesis of paroxetine. researchgate.net The use of chiral N-heterocyclic carbenes to catalyze key bond-forming reactions has already shown promise in the rapid construction of the paroxetine core. researchgate.net Future work will likely focus on developing even more efficient and selective organocatalytic systems, minimizing the need for expensive and potentially toxic metal catalysts.
Furthermore, enzymatic resolutions are gaining traction as a green and highly selective method for obtaining the desired enantiomer. figshare.com Lipases, for example, have demonstrated the ability to selectively acylate one enantiomer of a key paroxetine intermediate, allowing for the separation of the desired (3S,4R) isomer. figshare.com Research in this area will likely explore a wider range of enzymes and reaction conditions to optimize yield and enantiomeric excess.
A key challenge that persists is the synthesis of molecules with good aqueous solubility, a desirable property for drug candidates, which often exhibit poor solubility in the organic solvents used in many synthetic methodologies. astx.com Future synthetic strategies will need to address this challenge to be truly transformative.
Advancement of Analytical Techniques for Trace Isomer Detection and Quantification
Chiral High-Performance Liquid Chromatography (HPLC) has been a cornerstone for the separation of paroxetine enantiomers. nih.gov However, future advancements will likely focus on the development of novel chiral stationary phases (CSPs) with enhanced resolving power. This will enable the baseline separation of all four stereoisomers of paroxetine with greater efficiency and sensitivity. researchgate.net The use of different HPLC equipment and optimized eluent compositions will also be crucial for ensuring the reproducibility and robustness of these methods. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly tandem mass spectrometry (LC-MS/MS) are powerful techniques for the quantification of antidepressants in various matrices, including whole blood. cuny.edu Future research will likely focus on developing LC-MS/MS methods with even lower limits of detection (LOD) and quantification (LOQ), allowing for the precise measurement of trace isomeric impurities. cuny.edutandfonline.com The optimization of solid-phase extraction (SPE) methods will also be important for sample clean-up and concentration, further enhancing the sensitivity of these assays. cuny.edu
Capillary electrophoresis (CE) offers an alternative to HPLC with advantages such as high efficiency, short analysis times, and low consumption of reagents. The development of chiral selectors for CE will be a key area of research for the separation of paroxetine isomers.
Voltammetric techniques, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and osteryoung square wave voltammetry (OSWV), have also been explored for the determination of paroxetine. researchgate.net Future work may focus on enhancing the sensitivity and selectivity of these electrochemical methods for the specific detection of the cis-(-)-paroxetine isomer.
Deeper Understanding of Inactive Isomer Roles in Chemical and Biological Systems
While the (-)-trans-(3S,4R) isomer of paroxetine is recognized as the therapeutically active component, the biological roles of the other stereoisomers are not fully understood and warrant further investigation. nih.gov It is an oversimplification to label stereoisomers as merely "active" or "inactive," as the so-called inactive isomers may possess their own distinct pharmacological or toxicological profiles. nih.gov
Future research should aim to comprehensively characterize the pharmacodynamic and pharmacokinetic properties of each paroxetine stereoisomer. This includes investigating their binding affinities for various receptors and transporters beyond the serotonin (B10506) transporter (5-HTT). nih.gov For example, studies on tropane (B1204802) ring analogues of paroxetine have revealed that different isomers can exhibit varying affinities for the dopamine (B1211576) transporter (DAT). nih.gov
Furthermore, investigating the potential for interconversion between isomers in vivo is an important area of future research. While paroxetine is marketed as a single enantiomer, the stability of its stereochemistry under physiological conditions should be thoroughly evaluated.
Q & A
Q. What analytical methods are recommended for quantifying cis-(-)-Paroxetine Hydrochloride in pharmaceutical formulations?
High-performance liquid chromatography (HPLC) is the primary method for quantification, particularly for dissolution testing and impurity profiling. The United States Pharmacopeia (USP) specifies chromatographic conditions, including the use of a system suitability mixture containing paroxetine-related compounds A and B to validate column efficiency and resolution . For extended-release formulations, dissolution similarity factor (f2) is employed to compare release profiles against reference products .
Q. What safety precautions are essential when handling this compound in laboratory settings?
Per UN GHS guidelines, researchers must use personal protective equipment (PPE), including gloves, eye protection, and lab coats. Work should be conducted in well-ventilated areas to avoid inhalation exposure. Emergency measures include rinsing eyes with water for 15 minutes and seeking medical attention for skin contact or ingestion .
Q. What are the key pharmacopeial requirements for this compound regarding impurity limits?
The USP mandates identification and quantification of related compounds, such as paroxetine-related compound A (3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)piperidine hydrochloride) and compound B (4-phenyl analog), with acceptance criteria ≤1.0% each. Chromatographic retention times and response factors are validated using system suitability standards .
Advanced Research Questions
Q. How can researchers address discrepancies in dissolution profiles between generic and reference formulations of this compound?
Orthogonal experimental design combined with fuzzy comprehensive evaluation is recommended. Variables like disintegrant concentration (e.g., PVPP) and filler ratios (e.g., MCC/mannitol) are optimized using disintegration time and sensory attributes (e.g., taste, texture) as multi-dimensional evaluation indices . Dissolution similarity (f2 > 50) ensures bioequivalence .
Q. What structural elucidation techniques confirm the stereochemistry of this compound?
Two-dimensional nuclear magnetic resonance (2D-NMR), including ¹H-¹H COSY, HSQC, and HMBC, is used to assign all hydrogen and carbon signals. DEPT 135° spectra differentiate CH, CH2, and CH3 groups, while stereospecific assignments rely on coupling constants in ¹H-NMR .
Q. How does thermodynamic analysis predict the stability of amorphous this compound during formulation development?
Theoretical models (e.g., moisture sorption isotherms) and experimental techniques (dynamic vapor sorption) assess the risk of hydrate formation. Glass transition temperature (Tg) and critical relative humidity (RH) data guide storage conditions to prevent recrystallization .
Q. What experimental designs optimize the formulation of fast-dissolving sublingual films containing this compound?
Single-factor experiments screen disintegrants (e.g., PVPP) and flavor correctants (aspartame/citric acid), followed by orthogonal testing to balance disintegration time (<30 seconds) and palatability. Quality-by-design (QbD) principles ensure robustness .
Q. How do hydrophilic matrix materials affect the release kinetics of extended-release this compound tablets?
Hydroxypropyl methylcellulose (HPMC) grades (K100LV, K4M) are evaluated for gel-layer formation. Higher viscosity polymers (K4M) prolong drug release by reducing water penetration, validated via zero-order or Higuchi model fitting. Enteric coatings further modulate pH-dependent release .
Methodological Considerations
- PICOT Framework : For clinical studies, structure research questions using Population (e.g., depressive disorder patients), Intervention (e.g., extended-release formulation), Comparison (e.g., immediate-release tablets), Outcome (e.g., bioavailability), and Time (e.g., 24-hour pharmacokinetics) .
- Data Contradictions : Use multivariate analysis (e.g., ANOVA) to resolve discrepancies in dissolution or stability data, incorporating factors like excipient variability or environmental conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
